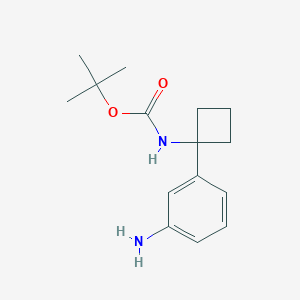

tert-Butyl (1-(3-aminophenyl)cyclobutyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-15(8-5-9-15)11-6-4-7-12(16)10-11/h4,6-7,10H,5,8-9,16H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAELPCLFLCIGOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes to Tert Butyl 1 3 Aminophenyl Cyclobutyl Carbamate

Retrosynthetic Analysis of the Compound's Structure

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. icj-e.org For tert-Butyl (1-(3-aminophenyl)cyclobutyl)carbamate, the analysis begins by disconnecting the most accessible bonds.

The carbamate (B1207046) group can be disconnected via a functional group interconversion (FGI), leading back to a primary amine, 1-(3-aminophenyl)cyclobutan-1-amine. This disconnection suggests a final synthetic step involving the protection of this diamine's aliphatic amino group with a tert-butoxycarbonyl (Boc) group.

Further disconnection of the C-N bond between the cyclobutane (B1203170) ring and the phenyl group points to two general strategies. The first involves a cyclobutane precursor already functionalized with an amino group (or a precursor like a nitro group) and an aryl halide in a cross-coupling reaction. The second, and often more common, strategy involves starting with a phenyl-substituted cyclobutane precursor where the amino group is introduced via reduction of a nitro group. This leads to a key intermediate, 1-(3-nitrophenyl)cyclobutan-1-amine, which can be derived from cyclobutanone (B123998) and a suitable 3-nitrophenyl nucleophile. Breaking down the cyclobutane ring itself suggests precursors for cycloaddition or cyclization reactions.

Approaches to the Formation of the Cyclobutyl Ring System

The construction of the cyclobutane ring is a pivotal part of the synthesis, with several established methodologies available to organic chemists.

Intramolecular cyclization is a direct method for forming cyclic structures. For cyclobutanes, this typically involves the reaction of a 1,4-disubstituted butane derivative. For example, the reaction of 1,3-dibromopropane (B121459) with diethyl malonate in the presence of a base can yield cyclobutane-1,1-dicarboxylic acid diethyl ester after hydrolysis and decarboxylation. cutm.ac.in This classic approach can be adapted to create more complex substituted cyclobutanes. Another advanced strategy involves the ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes, which can produce bicyclic systems containing a cyclobutane ring with a quaternary stereocenter. nih.gov

[2+2] cycloaddition reactions are among the most powerful and widely used methods for synthesizing four-membered rings. kib.ac.cnnih.gov These reactions involve the combination of two components with double bonds (alkenes, ketenes, etc.) to form a cyclobutane ring. baranlab.org

Photochemical [2+2] Cycloadditions : These reactions utilize light to excite one of the alkene partners, leading to the formation of the cyclobutane ring. While effective for many systems, controlling the regiochemistry and stereochemistry can be challenging, particularly in intermolecular reactions between two different olefins. libretexts.orgnih.gov

Ketene (B1206846) Cycloadditions : The thermal reaction of a ketene with an alkene is a highly reliable method for producing cyclobutanones. libretexts.org The resulting cyclobutanone is a versatile intermediate that can be further functionalized. nih.gov

Transition Metal-Catalyzed [2+2] Cycloadditions : Catalysis by transition metals can facilitate [2+2] cycloadditions under milder conditions than photochemical methods and can offer excellent control over selectivity. nih.gov

Lewis Acid-Promoted [2+2] Cycloadditions : Lewis acids can activate one of the reaction partners, accelerating the cycloaddition and influencing the stereochemical outcome. kib.ac.cn

| Method | Reactants | Conditions | Key Features |

| Photochemical [2+2] Cycloaddition | Two alkene components | UV light, often with a sensitizer | Forms C-C bonds directly; can suffer from low regioselectivity in heterodimerizations. baranlab.orglibretexts.org |

| Ketene-Olefin [2+2] Cycloaddition | Ketene + Alkene | Thermal | Highly efficient for creating cyclobutanones; regiochemistry is well-defined. libretexts.orgnih.gov |

| Visible Light Photoredox Catalysis | Electron-rich and electron-deficient olefins | Visible light, photoredox catalyst | Milder conditions, high efficiency, and stereoselectivity; scope can be limited to specific substrate classes. nih.govacs.org |

| Hyperbaric [2+2] Cycloaddition | Allenes + Vinyl ethers | High pressure (e.g., 15 kbar) | Effective for sterically hindered or less reactive substrates, yielding functionalized cyclobutanes. ru.nl |

A modern and powerful strategy for synthesizing substituted cyclobutanes involves the use of highly strained molecules like bicyclo[1.1.0]butanes (BCBs). The inherent ring strain in these molecules can be harnessed to drive reactions with nucleophiles, such as amines, in what is known as strain-release amination. anu.edu.aunih.gov

In this approach, the central, highly strained C-C bond of a BCB is cleaved upon reaction with an amine, directly installing a cyclobutyl moiety onto the nitrogen atom. nih.gov For example, substituted phenylsulfonylbicyclobutanes have been shown to react with a wide variety of amines at room temperature in the presence of lithium chloride to afford the corresponding cyclobutylamines in a facile manner. baranlab.orgblogspot.com This method is valuable for its broad substrate scope and its ability to append the cyclobutane ring directly in a single step. baranlab.org

| Strained Precursor | Amine Nucleophile | Conditions | Product Type |

| Arylsulfonyl bicyclo[1.1.0]butane | Primary or Secondary Amines | LiCl, DMSO, Room Temperature | 3-(Arylsulfonyl)cyclobutylamine derivatives. baranlab.orgblogspot.com |

| Bicyclo[1.1.1]pentane derivatives | Amine Radicals | Photoredox Catalysis | Bicyclo[1.1.1]pentylamine derivatives |

Lewis acids are employed to catalyze a range of organic reactions by activating substrates. wikipedia.org In the context of cyclobutane synthesis, Lewis acids can enable unique cycloaddition and ring-opening strategies. A notable example is the divergent synthesis of cyclobutylamines from bicyclo[1.1.0]butane (BCB) ketones and esters with triazinanes. chemrxiv.orgchemrxiv.org

Under B(C6F5)3 catalysis, BCB ketones undergo a cycloaddition with triazinanes to form 2,4-diazabicyclo[4.1.1]octanes. chemrxiv.org A subsequent acidic workup efficiently cleaves the aminal moiety, resulting in the formation of medicinally relevant cis-cyclobutyl diamines. chemrxiv.orgchemrxiv.org This "cycloaddition/ring-opening" process can be performed in one pot and offers a stereocontrolled route to syn-diastereoselective cyclobutylamines. acs.orgnih.gov

| BCB Substrate | Amine Source | Lewis Acid Catalyst | Product | Key Observations |

| Bicyclo[1.1.0]butane ketones | Triazinanes | B(C6F5)3 | cis-Cyclobutyl diamines (after ring-opening) | A stepwise (2+2+3) cycloaddition followed by acidic cleavage of the aminal. chemrxiv.orgchemrxiv.org |

| Bicyclo[1.1.0]butane esters | Triazinanes | In(OTf)3 | Biscyclobutenyl amines | Reaction proceeds through a different carbocation intermediate. chemrxiv.org |

Introduction of the Aryl Amine Moiety

The introduction of the 3-aminophenyl group is a critical step that can be approached in several ways. A common and effective strategy involves carrying a nitro group through the synthesis, which is then reduced to an amine in a late stage.

The usual precursor to an aryl amine is the corresponding nitro compound. libretexts.org A nitro substituent is deactivating and directs electrophilic substitution to the meta position. libretexts.org Therefore, a synthetic route could begin with a 3-nitrophenyl precursor. This nitroarene can be carried through the cyclobutane ring-forming steps and then reduced to the desired aniline (B41778) derivative. Standard reduction methods include catalytic hydrogenation (e.g., H2 over Pd/C) or using metals in acidic conditions (e.g., SnCl2, HCl).

Alternatively, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could be used to form the C-N bond between a pre-formed cyclobutylamine (B51885) and an aryl halide (e.g., 3-bromonitrobenzene or a protected bromoaniline). wjpmr.com This offers a modular approach but may require careful optimization of catalysts and ligands. organic-chemistry.org

Once the 1-(3-aminophenyl)cyclobutan-1-amine intermediate is synthesized, the final step is the selective protection of the more nucleophilic aliphatic amine with a tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate (B1257347) (Boc2O) under basic conditions, to yield the final product.

| Strategy | Precursor | Reagents/Conditions | Advantages | Disadvantages |

| Reduction of Nitroarene | 1-(3-nitrophenyl)cyclobutanamine | H2, Pd/C or SnCl2, HCl | Reliable, high-yielding, and uses readily available starting materials. libretexts.org | Requires an extra reduction step; potential for side reactions depending on other functional groups. |

| Catalytic Arylation (e.g., Buchwald-Hartwig) | 1-Aminocyclobutane derivative + 3-haloaniline derivative | Palladium catalyst, ligand, base | Modular; allows for late-stage introduction of the aryl group. organic-chemistry.org | May require expensive catalysts/ligands; optimization can be challenging. |

| Ullmann Condensation | 1-Aminocyclobutane derivative + 3-haloaniline derivative | Copper catalyst, high temperature | A classic method for C-N bond formation. wjpmr.com | Often requires harsh reaction conditions and has a more limited substrate scope than Pd-catalyzed methods. |

Strategies for Incorporating 3-Aminophenyl Substituents

The introduction of the 3-aminophenyl group onto a cyclobutane ring is a critical step. A common and effective strategy involves the use of a precursor molecule, 1-(3-nitrophenyl)cyclobutan-1-amine. This allows for the later conversion of the nitro group to the desired amine functionality. The synthesis of such precursors can be achieved through methods like the [2+2] cycloaddition of allenoates and alkenes, which is a robust method for creating 1,3-substituted cyclobutanes. nih.gov

Reduction of Nitro Precursors to Aniline Derivatives

A widely employed and crucial transformation in the synthesis of aryl amines is the reduction of a nitroaromatic compound. wikipedia.org In the context of synthesizing this compound, this involves the reduction of a 1-(3-nitrophenyl)cyclobutyl precursor. This method is advantageous as the nitro group is generally stable under various reaction conditions, allowing for its introduction early in the synthetic sequence.

The conversion of the nitro group to an aniline can be accomplished using several established methods:

Catalytic Hydrogenation: This is a common industrial-scale method. Reagents such as palladium-on-carbon (Pd/C) or Raney nickel are used in the presence of hydrogen gas. wikipedia.org

Metal-Mediated Reduction: Metals like iron, tin, or zinc in an acidic medium are effective for this transformation. unimi.it For instance, the Béchamp reduction uses metallic iron in an acidic environment. unimi.it

Transfer Hydrogenation: This method utilizes a hydrogen donor molecule, such as hydrazine (B178648) hydrate (B1144303), in the presence of a catalyst like Fe. unimi.it

The general mechanism for the reduction of nitroarenes to anilines is believed to proceed through intermediates like nitrosobenzene and N-phenylhydroxylamine. unimi.itmdpi.com The choice of reducing agent and reaction conditions can be optimized to ensure high yield and chemoselectivity, avoiding unwanted side reactions.

| Reagent/System | Typical Conditions | Key Features |

|---|---|---|

| H₂/Pd-C | Hydrogen gas, solvent (e.g., ethanol, ethyl acetate) | Highly efficient, common in industrial applications. |

| Fe/HCl or Fe/NH₄Cl | Acidic aqueous solution | Classical method, cost-effective. |

| SnCl₂/HCl | Concentrated HCl | Effective for laboratory-scale synthesis. |

| Hydrazine Hydrate/Catalyst | Catalyst (e.g., Fe, Pd/C), solvent (e.g., ethanol) | A useful transfer hydrogenation method. |

Palladium-Catalyzed C–H Functionalization and Cross-Coupling Reactions

Palladium-catalyzed reactions offer a powerful alternative for forming the carbon-carbon bond between the phenyl ring and the cyclobutane core. C–H functionalization strategies, in particular, have emerged as a streamlined approach to creating complex molecules. nih.govchemrxiv.orgacs.org

tert-Butyl Carbamate (Boc) Protecting Group Chemistry

Once the 1-(3-aminophenyl)cyclobutanamine intermediate is synthesized, the next crucial step is the selective protection of one of the amino groups with a tert-butoxycarbonyl (Boc) group. The Boc group is widely used in organic synthesis due to its stability under many reaction conditions and its ease of removal under moderately acidic conditions. wikipedia.org

Chemoselective N-Protection Methodologies

The primary reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O). wikipedia.org The reaction involves the nucleophilic attack of the amine on the Boc anhydride (B1165640). Chemoselectivity is key, especially when dealing with a molecule that has both an aliphatic and an aromatic amine, which have different nucleophilicities. Generally, the aliphatic amine is more nucleophilic and would react preferentially. However, conditions can be tailored to favor the protection of the aromatic amine if needed.

Various catalysts can be employed to facilitate this reaction and enhance selectivity:

Lewis Acids: A range of Lewis acids can catalyze the N-Boc protection.

Solid-supported Catalysts: Heterogeneous catalysts like Amberlyst-15 offer advantages such as easy separation and recyclability. derpharmachemica.comresearchgate.net

Iodine: A catalytic amount of iodine under solvent-free conditions has been shown to be effective. organic-chemistry.org

The choice of solvent and base (if any) also plays a significant role in the outcome of the reaction. While bases like 4-dimethylaminopyridine (DMAP) are common, catalyst-free systems have also been developed. wikipedia.orgresearchgate.net

One-Pot and Environmentally Benign Protection Techniques

In line with the principles of green chemistry, significant research has been directed towards developing more environmentally friendly N-Boc protection protocols. These methods aim to minimize waste, avoid hazardous solvents, and simplify purification procedures.

Key developments in this area include:

Solvent-Free Conditions: Reactions can be carried out neat, often with just the amine and Boc₂O, sometimes with gentle heating. sci-hub.se This eliminates the need for volatile organic solvents.

Aqueous Media: Water has been successfully used as a solvent for N-Boc protection, offering an eco-friendly alternative to traditional organic solvents. nih.govgsconlinepress.com

Recyclable Catalysts: The use of heterogeneous catalysts, such as Amberlite-IR 120 or other solid acids, allows for easy recovery and reuse of the catalyst, reducing waste and cost. derpharmachemica.com

One-Pot Procedures: Tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, improve efficiency and reduce waste. For example, a reductive amination followed by an in-situ N-Boc protection can streamline the synthesis.

| Method | Key Features | Advantages |

|---|---|---|

| Solvent-Free | Reaction of amine and Boc₂O without solvent. sci-hub.se | Reduces solvent waste, often faster reaction times. sci-hub.se |

| Water-Mediated | Water or a water-acetone mixture is used as the solvent. nih.gov | Environmentally friendly, safe, and cost-effective. nih.gov |

| Heterogeneous Catalysis | Use of solid-supported catalysts like Amberlyst resins. derpharmachemica.com | Easy catalyst recovery and reuse, simplified workup. derpharmachemica.com |

Mechanistic Understanding of Boc Group Installation

The reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) is a nucleophilic acyl substitution. The mechanism proceeds as follows:

The nitrogen atom of the amine acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the Boc anhydride.

This forms a tetrahedral intermediate.

The intermediate collapses, leading to the departure of a tert-butyl carbonate anion as a leaving group.

The tert-butyl carbonate anion is unstable and readily decomposes into carbon dioxide and a tert-butoxide anion.

The tert-butoxide anion is a strong enough base to deprotonate the newly formed carbamate, yielding the final N-Boc protected amine and tert-butanol.

The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction. nbinno.com While the reaction can proceed without a base, bases like DMAP or triethylamine (B128534) are often used to neutralize the acidic byproducts and accelerate the reaction. nbinno.com

Stereochemical Control and Regioselectivity in Synthesis

The stereochemistry of the 1-arylcyclobutyl amine core is a critical aspect of the synthesis, as different stereoisomers can exhibit distinct biological activities. The control of stereochemistry can be achieved through either asymmetric synthesis to create the chiral cyclobutane core directly or by resolution of a racemic mixture of a key intermediate.

Diastereoselective and Enantioselective Synthetic Pathways to the Cyclobutyl Core

While a specific enantioselective synthesis for this compound is not extensively documented in publicly available literature, several modern synthetic methods for the asymmetric synthesis of cyclobutanes can be applied. These methods often focus on the enantioselective formation of the four-membered ring.

One prominent approach involves the use of transition metal catalysis. Rhodium-catalyzed asymmetric arylation of cyclobutenes has emerged as a powerful tool for constructing chiral cyclobutanes with high diastereo- and enantioselectivity. rsc.org Chiral diene ligands play a crucial role in controlling the stereochemical outcome of these reactions. rsc.org Another strategy involves a sequential rhodium-catalyzed bicyclobutanation followed by a copper-catalyzed homoconjugate addition, which allows for the construction of enantiomerically enriched and densely functionalized cyclobutanes. nih.govacs.org Furthermore, visible-light-induced asymmetric [2+2] cycloaddition of alkenes, often catalyzed by iridium complexes with chiral ligands, presents a modern and efficient route to enantioenriched cyclobutane derivatives. chemistryviews.org

The following table summarizes various catalytic systems that have been successfully employed for the asymmetric synthesis of cyclobutane derivatives, which could be adapted for the synthesis of the target molecule's core.

| Catalyst System | Reaction Type | Key Features | Reference |

| Rh(I) / Chiral Diene | Asymmetric 1,4-addition | High diastereo- and enantioselectivity | rsc.org |

| Rh₂(S-NTTL)₄ / Cu-catalyst | Bicyclobutanation/Homoconjugate Addition | Forms highly functionalized cyclobutanes | nih.govacs.org |

| [Ir(cod)Cl]₂ / Chiral Ligand | [2+2] Photocycloaddition | Uses visible light, high enantioselectivity | chemistryviews.org |

These methods provide a foundation for the development of a stereocontrolled synthesis of the 1-(3-nitrophenyl)cyclobutyl amine precursor. The nitro group can be introduced on the aromatic ring of the starting material prior to the cyclobutane formation or, in some cases, can be installed on the pre-formed phenylcyclobutane scaffold, although regioselectivity could be a challenge in the latter case.

Resolution Techniques for Chiral Intermediates (if applicable)

In cases where an asymmetric synthesis is not employed, the resolution of a racemic mixture of a key chiral intermediate, such as 1-(3-aminophenyl)cyclobutanamine, is a viable strategy to obtain the desired enantiomer. The most common method for chiral resolution is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. wikipedia.org These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org

Commonly used chiral resolving agents for amines are chiral carboxylic acids like tartaric acid, mandelic acid, or camphorsulfonic acid. libretexts.org The choice of the resolving agent and the crystallization solvent is crucial for efficient separation and is often determined empirically. Once the diastereomeric salts are separated, the desired enantiomer of the amine can be liberated by treatment with a base.

An alternative to classical resolution is chiral chromatography, where the racemic mixture is separated on a chiral stationary phase. While often more expensive, this technique can be highly effective for separating enantiomers.

Optimization of Reaction Conditions and Process Development

The optimization of reaction conditions is paramount for developing a safe, efficient, and scalable synthesis of this compound. This includes the selection of catalysts, solvents, and other reaction parameters to maximize yield and purity.

Catalyst Development for Efficient Transformations

For the key synthetic steps, namely the formation of the cyclobutane ring and the reduction of the nitro group, catalyst selection is critical. As previously mentioned, rhodium and iridium catalysts with chiral ligands are at the forefront of asymmetric cyclobutane synthesis. rsc.orgnih.govchemistryviews.org The development of new and more efficient chiral ligands is an ongoing area of research aimed at improving the enantioselectivity and turnover numbers of these catalytic systems.

For the reduction of the nitro group in the precursor, tert-butyl (1-(3-nitrophenyl)cyclobutyl)carbamate, various catalytic hydrogenation methods are applicable. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are commonly used for this transformation. The choice of catalyst and reaction conditions (e.g., hydrogen pressure, temperature) can influence the reaction rate and selectivity, especially in the presence of other reducible functional groups. For instance, a method for the reduction of a nitro group to an amine using hydrazine hydrate in the presence of ferric chloride has been reported. nih.gov

The final step, the protection of the cyclobutylamine with the tert-butoxycarbonyl (Boc) group, is typically straightforward but can also be optimized. While often performed with di-tert-butyl dicarbonate (Boc₂O) and a base, catalytic methods have been developed to improve efficiency. researchgate.net

Solvent Selection and Reaction Parameter Influence

The choice of solvent can significantly impact reaction rates, yields, and in the case of stereoselective reactions, the stereochemical outcome. For the asymmetric synthesis of the cyclobutane core, solvents like toluene are often employed. chemistryviews.org

In the Boc protection of the aromatic amine, the choice of solvent can enhance the reaction rate. For instance, alcoholic solvents have been shown to significantly accelerate the Boc protection of aromatic amines at room temperature without the need for a base. wuxibiology.com A study on the selective protection of aromatic amines in the presence of aliphatic amines utilized a mixture of 1,4-dioxane and aqueous acetic acid. organic-chemistry.orgresearchgate.net

The following table presents a comparison of solvents for the Boc protection of aromatic amines, which could be relevant for the synthesis of the target compound.

| Solvent System | Catalyst/Reagent | Key Advantages | Reference |

| Methanol (B129727) | Boc₂O | Enhanced reaction rate, no base required | wuxibiology.com |

| 1,4-Dioxane/aq. Acetic Acid | Boc₂O | High regioselectivity for aromatic amines | organic-chemistry.orgresearchgate.net |

| Dichloromethane (B109758) | Boc₂O, Triethylamine | Standard conditions | calstate.edu |

Other reaction parameters such as temperature, pressure, and reaction time must also be carefully optimized for each step to ensure complete conversion, minimize side reactions, and achieve the desired product quality.

Yield Enhancement and Scale-Up Considerations

Scaling up the synthesis from laboratory to industrial production presents several challenges. These include heat transfer, mass transfer, and ensuring consistent product quality. The choice of robust and safe reagents and solvents is crucial. For example, processes that avoid hazardous reagents are preferred. The development of a scalable process for cyclobutane-containing drug candidates often involves extensive process optimization to ensure safety, efficiency, and cost-effectiveness. pharmablock.com The commercial availability of key intermediates, such as tert-butyl (1-(3-nitrophenyl)cyclobutyl)carbamate, can significantly streamline the scale-up process. bldpharm.com

Chemical Reactivity and Transformation Mechanisms of Tert Butyl 1 3 Aminophenyl Cyclobutyl Carbamate

Reactions of the tert-Butyl Carbamate (B1207046) (Boc) Group

The Boc group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific, controlled acidic environments. fishersci.co.ukmasterorganicchemistry.com

Acid-Mediated Deprotection and Byproduct Formation

The most common method for the removal of the Boc protecting group is through acid-mediated hydrolysis. fishersci.co.uk Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed for this purpose. jk-sci.comresearchgate.net The mechanism of deprotection involves the protonation of the carbamate's carbonyl oxygen, which facilitates the departure of the stable tert-butyl cation. commonorganicchemistry.commasterorganicchemistry.com This results in the formation of an unstable carbamic acid intermediate, which readily undergoes decarboxylation to yield the free amine and carbon dioxide gas. commonorganicchemistry.commasterorganicchemistry.com

The general mechanism can be summarized as follows:

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid. commonorganicchemistry.com

Formation of tert-butyl cation: The protonated carbamate cleaves to form a stable tert-butyl cation and a carbamic acid. commonorganicchemistry.com

Decarboxylation: The carbamic acid spontaneously decomposes into the free amine and carbon dioxide. commonorganicchemistry.com

Amine Salt Formation: Under the acidic conditions, the resulting amine is protonated, forming an ammonium (B1175870) salt. commonorganicchemistry.comcommonorganicchemistry.com

Byproduct Formation: A significant consideration in acid-mediated deprotection is the generation of the electrophilic tert-butyl cation. total-synthesis.comacsgcipr.org This cation can participate in side reactions, particularly the alkylation of nucleophilic sites within the substrate or solvent. acsgcipr.org In the case of tert-butyl (1-(3-aminophenyl)cyclobutyl)carbamate, the electron-rich aromatic ring is susceptible to alkylation by the tert-butyl cation, leading to the formation of tert-butylated aromatic byproducts. The tert-butyl cation can also deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.comacsgcipr.org To mitigate these side reactions, scavengers such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the tert-butyl cation. researchgate.net

Table 1: Common Acidic Reagents for Boc Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Neat or in Dichloromethane (B109758) (DCM) | Highly effective but corrosive and requires careful handling. jk-sci.comacsgcipr.org |

| Hydrochloric Acid (HCl) | In solvents like Dioxane, Methanol (B129727), or Ethyl Acetate (B1210297) | A common and cost-effective alternative to TFA. researchgate.netcommonorganicchemistry.com |

| Phosphoric Acid (H₃PO₄) | Aqueous solutions | A milder option for acid-labile substrates. nih.govsemanticscholar.org |

| Sulfuric Acid (H₂SO₄) | In solvents like tert-butyl acetate or toluene | A strong acid that can be used for robust substrates. nih.govrsc.org |

Alternative and Selective Deprotection Strategies

While acid-mediated cleavage is prevalent, alternative methods for Boc deprotection have been developed to accommodate substrates with acid-sensitive functional groups. rsc.org

Thermal Deprotection: The Boc group can be removed by heating, typically at temperatures above 150°C. youtube.comacs.org This method is advantageous as it avoids the use of acidic reagents altogether. Recent studies have demonstrated the use of continuous flow technology for thermal N-Boc deprotection, allowing for precise temperature control and selective removal of aryl N-Boc groups in the presence of alkyl N-Boc groups. acs.org

Enzymatic Deprotection: Certain enzymes, such as lipases and esterases, have shown the ability to hydrolyze tert-butyl esters and potentially carbamates under mild conditions. nih.gov For instance, lipase (B570770) A from Candida antarctica and an esterase from Bacillus subtilis have been identified as effective biocatalysts for the cleavage of tert-butyl esters, leaving other protecting groups like Boc intact. nih.gov While primarily demonstrated for esters, this approach highlights the potential for biocatalytic deprotection of carbamates.

Organometallic and Other Reagents: A variety of other reagents can effect Boc deprotection. Lewis acids such as zinc bromide (ZnBr₂) can selectively cleave secondary N-Boc groups. jk-sci.com Montmorillonite K10 clay has been used for the selective cleavage of aromatic N-Boc groups. jk-sci.com Additionally, methods using iodine, oxalyl chloride in methanol, and catalyst-free water-mediated deprotection at elevated temperatures have been reported. rsc.orgsemanticscholar.orgrsc.org

Table 2: Alternative Boc Deprotection Strategies

| Method | Reagents/Conditions | Selectivity/Advantages |

|---|---|---|

| Thermal | High Temperature (e.g., 180-300°C) | Avoids acidic reagents; can be selective based on Boc group environment. masterorganicchemistry.comacs.org |

| Enzymatic | Lipases, Esterases | Mild conditions; high selectivity. nih.gov |

| Lewis Acids | ZnBr₂, AlCl₃ | Can offer different selectivity compared to strong acids. jk-sci.comresearchgate.net |

| Neutral/Mild | Iodine, Oxalyl Chloride/Methanol, Hot Water | Avoids strong acids; useful for sensitive substrates. nih.govsemanticscholar.orgrsc.org |

Transformations of the Carbamate Moiety into Other Functional Groups

The carbamate functional group can serve as a precursor to other important nitrogen-containing functionalities, such as ureas and isocyanates.

Conversion to Ureas: Boc-protected amines can be directly converted into unsymmetrical ureas. One common strategy involves the in situ generation of an isocyanate from the Boc-carbamate, which then reacts with an amine. researchgate.netacs.org Reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) can facilitate this transformation. researchgate.net Alternatively, the use of aluminum amide complexes allows for the conversion of carbamates to ureas without proceeding through an isocyanate intermediate. organic-chemistry.orgorganic-chemistry.org More recently, a method utilizing tert-butoxide lithium as a base has been developed for the direct synthesis of ureas from Boc-protected amines. rsc.orgresearchgate.net

Conversion to Isocyanates: The transformation of a Boc-carbamate into an isocyanate is a key step in several synthetic pathways. This can be achieved by treating the Boc-protected amine with reagents such as trifluoromethanesulfonyl anhydride in the presence of a base like 2-chloropyridine. researchgate.net The resulting highly electrophilic isocyanate can then be trapped by various nucleophiles. researchgate.net Boron trichloride (B1173362) in the presence of triethylamine (B128534) has also been shown to effectively convert carbamate esters to isocyanates under mild conditions. rsc.org

Reactivity of the 3-Aminophenyl Moiety

The 3-aminophenyl group of the molecule possesses a reactive aromatic ring and a nucleophilic amino group, both of which can participate in a variety of chemical transformations.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The amino group (-NH₂) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. byjus.comwikipedia.org This is due to the ability of the nitrogen's lone pair of electrons to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during the substitution. wikipedia.orgchemistrysteps.com Consequently, electrophiles will preferentially attack the positions ortho and para to the amino group.

However, in this compound, the amino group is at the 3-position. The directing effects of the substituents on the ring will influence the position of further substitution. The amino group will direct incoming electrophiles to the 2, 4, and 6 positions. The bulky cyclobutylcarbamate group at the 1-position will exert a steric hindrance effect, likely disfavoring substitution at the 2-position. Therefore, electrophilic substitution is most likely to occur at the 4- and 6-positions. It is important to note that under strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a deactivating group and a meta-director. byjus.com

Nucleophilic Reactivity of the Anilino Nitrogen

The nitrogen atom of the aniline (B41778) moiety is nucleophilic and can react with a range of electrophiles.

Acylation: The aniline nitrogen can be readily acylated by reacting with acyl chlorides or anhydrides to form amides. wikipedia.orgpearson.com This reaction is often carried out in the presence of a base to neutralize the acid byproduct. For example, reaction with acetyl chloride would yield the corresponding acetanilide (B955) derivative. wikipedia.org

Alkylation: N-alkylation of the aniline can be achieved using alkyl halides, although over-alkylation to form secondary and tertiary amines can be a competing process. wikipedia.org More controlled methods for mono-alkylation include reductive amination or the use of specific catalysts. nih.govgoogle.com For instance, manganese pincer complexes have been shown to catalyze the selective N-alkylation of anilines with alcohols. nih.gov

Sulfonylation: The anilino nitrogen can react with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base to form sulfonamides. This reaction is a common method for the protection of the amino group or for the introduction of a sulfonamide functional group, which is prevalent in many pharmaceutical compounds.

Diazotization and Subsequent Transformations (e.g., Sandmeyer reactions)

The primary aromatic amine functionality of this compound is a versatile handle for a variety of chemical transformations, most notably diazotization followed by substitution. This two-step process allows for the conversion of the amino group into an excellent leaving group, dinitrogen gas (N₂), which can then be replaced by a wide array of nucleophiles. masterorganicchemistry.com

The process begins with diazotization, where the aromatic amine reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). This reaction converts the primary amino group into a diazonium salt. masterorganicchemistry.com Due to the instability of the diazonium salt, this reaction is usually performed at low temperatures (0–5 °C).

Once the aryl diazonium salt is formed, it can undergo a range of transformations. Among the most synthetically useful are the Sandmeyer reactions, which utilize copper(I) salts as catalysts or reagents to replace the diazonium group with halides or pseudohalides. wikipedia.orgorganic-chemistry.org The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. wikipedia.org The transformation is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the loss of stable nitrogen gas. The aryl radical then reacts with a copper(II) species to yield the final product and regenerate the copper(I) catalyst. wikipedia.org

This methodology provides a reliable route to introduce functionalities onto the phenyl ring that are often difficult to install via direct electrophilic aromatic substitution. organic-chemistry.org

| Reagent | Product Functional Group | Reaction Name |

| Copper(I) Chloride (CuCl) | -Cl | Sandmeyer Reaction |

| Copper(I) Bromide (CuBr) | -Br | Sandmeyer Reaction |

| Copper(I) Cyanide (CuCN) | -CN | Sandmeyer Reaction |

| Potassium Iodide (KI) | -I | (Not strictly Sandmeyer) |

| Tetrafluoroboric acid (HBF₄), heat | -F | Balz-Schiemann Reaction |

| Water (H₂O), heat | -OH | Hydrolysis |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) with the Aryl Amine

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The aryl amine of this compound can be a participant in such transformations, particularly the Buchwald-Hartwig amination.

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with an aryl halide or triflate. wikipedia.org In the context of the title compound, the existing primary aryl amine can be further arylated to form a diarylamine. This reaction typically involves a palladium precursor, a bulky electron-rich phosphine (B1218219) ligand, and a base. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. organic-chemistry.org

| Component | Examples | Function |

|---|---|---|

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |

| Ligand | XPhos, SPhos, tBu₃P | Stabilizes the palladium center and facilitates key steps in the catalytic cycle |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine to form the active nucleophile |

| Solvent | Toluene, Dioxane | Reaction medium |

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron species and an organic halide or triflate. nih.gov The title compound itself is not a direct substrate for the Suzuki reaction. However, by leveraging the transformations described in section 3.2.3, the amine can be converted into a halide (e.g., bromide or iodide) via a Sandmeyer reaction. This resulting aryl halide can then readily participate in a Suzuki coupling with a variety of aryl or vinyl boronic acids or esters. This two-step sequence provides a powerful strategy for constructing biaryl or aryl-alkene structures. nih.gov

Transformations of the Cyclobutyl Ring System

Ring-Opening Reactions and Rearrangements

The cyclobutane (B1203170) ring, while more stable than its cyclopropane (B1198618) counterpart, possesses significant ring strain (approximately 26 kcal/mol), which can be harnessed as a driving force for ring-opening reactions. epfl.ch For carbamate-protected aminocyclobutanes, these reactions can lead to the formation of linear, functionalized amine derivatives.

While specific literature on the ring-opening of this compound is scarce, general principles suggest that such transformations can be initiated under various conditions. For instance, oxidative ring-opening strategies could transform the protected aminocyclobutane into functionalized imines or other valuable synthetic intermediates. epfl.ch Acid-catalyzed or Lewis acid-promoted pathways may also facilitate ring cleavage, particularly if the carbamate oxygen can coordinate to the acid, weakening the ring structure and making it susceptible to nucleophilic attack. These reactions are often mechanistically complex and can lead to rearrangements, providing access to diverse molecular scaffolds.

C-H Functionalization of the Cyclobutyl Core

Directly converting the C-H bonds of the cyclobutyl ring into new C-C or C-heteroatom bonds is a highly attractive and atom-economical strategy for elaborating the core structure. However, the C-H bonds on a cyclobutane ring are generally strong and unreactive. nih.gov Catalyst-controlled C-H functionalization offers a powerful solution to this challenge. nih.gov

Palladium-catalyzed C(sp³)–H arylation has been shown to be effective for cyclobutane scaffolds. chemrxiv.org These reactions often employ a directing group to position the catalyst in proximity to a specific C-H bond, thereby controlling the regioselectivity of the functionalization. In the case of the title compound, the carbamate group or the adjacent amine could potentially serve as a directing group to functionalize the C-H bonds at the C2 or C4 positions of the cyclobutyl ring.

Rhodium-catalyzed C-H insertion reactions using diazo compounds provide another avenue for cyclobutane functionalization. The choice of the rhodium catalyst's ligand framework can be modulated to achieve high levels of regio- and stereoselectivity, allowing for the formation of either 1,1-disubstituted or 1,3-disubstituted cyclobutane products. nih.gov

| Catalyst System | Reaction Type | Potential Outcome on Target Molecule |

|---|---|---|

| Pd(OAc)₂ / Directing Group / Oxidant | Directed C-H Arylation/Olefination | Introduction of an aryl or vinyl group at C2 or C4 |

| Rh₂(OAc)₄ / Diazo Compound | C-H Carbene Insertion | Formation of a new C-C bond at a C-H position |

Reactions Preserving the Cyclobutane Framework

Many synthetically important reactions can be performed on the functional groups of this compound without altering the core cyclobutane ring. The palladium-catalyzed coupling and diazotization reactions discussed previously are prime examples, as they selectively modify the aryl amine.

Another key transformation is the manipulation of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent). This deprotection unmasks the primary amine on the cyclobutyl ring, yielding 1-(3-aminophenyl)cyclobutanamine. This newly revealed primary amine is a nucleophile that can undergo a wide range of subsequent reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

These reactions significantly increase the molecular complexity and allow for the synthesis of a diverse library of compounds, all while keeping the 1-phenylcyclobutanamine core intact.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes.

Diazotization and Sandmeyer Reaction: The formation of the diazonium ion proceeds through the initial formation of a nitrosonium ion (NO⁺) from nitrous acid in the presence of a strong acid. The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine, which, after a series of proton transfers and loss of water, yields the aryl diazonium ion. masterorganicchemistry.com The subsequent Sandmeyer reaction is widely accepted to proceed through a radical mechanism. It involves a single-electron transfer (SET) from the copper(I) species to the diazonium salt, generating an aryl radical and dinitrogen gas. This aryl radical then abstracts a halide or cyanide from the resulting copper(II) species, affording the final product and regenerating the Cu(I) catalyst. wikipedia.org

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination follows a well-established catalytic cycle. It begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. The amine substrate coordinates to this complex, and a base facilitates its deprotonation to form a Pd(II)-amido complex. The cycle concludes with reductive elimination, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst. wikipedia.orgorganic-chemistry.org The specific ligand used plays a critical role in facilitating the reductive elimination step, which is often rate-limiting.

C-H Functionalization: The mechanism of palladium-catalyzed C-H functionalization often involves a concerted metalation-deprotonation (CMD) pathway, especially when a directing group is present. The directing group helps to pre-organize the substrate around the palladium center, leading to the selective cleavage of a specific C-H bond and the formation of a palladacycle intermediate. This intermediate then reacts with the coupling partner, followed by reductive elimination to give the functionalized product. chemrxiv.org

Kinetic Studies for Reaction Pathway Elucidation

There are no available kinetic studies in the reviewed literature that focus on the reaction pathways of this compound. Research on reaction rates, the determination of rate constants, or the elucidation of reaction orders involving this specific molecule has not been published. Such studies are crucial for understanding the step-by-step sequence of a chemical transformation and for optimizing reaction conditions, but this level of investigation has not been applied to this particular compound according to accessible records.

Isotopic Labeling Experiments to Determine Atom Migration

No isotopic labeling experiments concerning this compound have been reported. This advanced experimental technique, which involves replacing specific atoms with their isotopes (e.g., ¹³C, ¹⁵N, or ²H) to trace their path through a reaction, is a powerful tool for confirming reaction mechanisms. The absence of such studies indicates that the intramolecular and intermolecular transformations of this compound have not been investigated to this depth.

Identification of Intermediates and Transition States

Detailed characterization of reactive intermediates or the computational modeling of transition states for reactions involving this compound is absent from the scientific literature. While this compound itself may serve as an intermediate in more complex syntheses, studies dedicated to trapping, isolating, or spectroscopically identifying the transient species it may form during its own chemical transformations are not available. Furthermore, computational chemistry studies to map the energy profiles of its potential reactions and identify the structure of transition states have not been published.

Advanced Spectroscopic and Structural Elucidation in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules in solution.

Two-dimensional NMR experiments would be essential to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to determine the connectivity and spatial relationships of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons, for instance, within the cyclobutyl ring and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for establishing the connectivity between the cyclobutyl ring, the aminophenyl group, and the tert-butyl carbamate (B1207046) moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It would be instrumental in determining the conformation of the molecule, such as the relative orientation of the substituents on the cyclobutyl ring.

A hypothetical data table for the types of correlations that would be observed is presented below.

| Technique | Correlated Nuclei | Information Obtained |

| COSY | ¹H - ¹H | Shows which protons are coupled to each other, revealing the spin systems in the molecule. |

| HSQC | ¹H - ¹³C (direct) | Correlates each proton with the carbon it is directly attached to. |

| HMBC | ¹H - ¹³C (long-range) | Shows correlations between protons and carbons separated by 2-3 bonds, establishing the overall carbon skeleton. |

| NOESY | ¹H - ¹H (spatial) | Reveals which protons are close to each other in space, providing insights into the 3D structure and conformation. |

Dynamic NMR studies could be employed to investigate conformational dynamics, such as the rotation around the N-C(O) bond of the carbamate. By monitoring the NMR spectra at different temperatures, it might be possible to observe the coalescence of signals, which would allow for the calculation of the energy barrier for this rotational process.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule with high precision. This allows for the unambiguous confirmation of its elemental composition, C₁₅H₂₂N₂O₂. Furthermore, by inducing fragmentation of the molecule (e.g., through collision-induced dissociation), the resulting fragmentation pattern can provide valuable structural information. Key fragmentation pathways would likely involve the loss of the tert-butyl group, cleavage of the carbamate, and fragmentation of the cyclobutyl ring.

A table of expected fragments is provided below.

| Fragment Ion | Description |

| [M+H]⁺ | The protonated molecular ion, which would confirm the molecular weight. |

| [M - C₄H₉]⁺ | Loss of the tert-butyl group, a common fragmentation for Boc-protected amines. |

| [M - OC(O)C(CH₃)₃]⁺ | Cleavage of the entire tert-butoxycarbonyl group. |

| Fragments from cyclobutyl ring opening | Various smaller fragments resulting from the breakdown of the four-membered ring. |

| Fragments from cleavage of the bond between the cyclobutyl and phenyl rings | Ions corresponding to the aminophenyl and the cyclobutylcarbamate moieties separately. |

X-ray Crystallography for Definitive Absolute Stereochemistry and Crystal Structure Analysis

If a suitable single crystal of "tert-Butyl (1-(3-aminophenyl)cyclobutyl)carbamate" could be grown, X-ray crystallography would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule, including the puckering of the cyclobutyl ring and the orientation of the substituents. If the molecule is chiral, X-ray crystallography of a single enantiomer could also establish its absolute stereochemistry.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Monitoring

Infrared (IR) and Raman spectroscopy would be used to identify the characteristic vibrational modes of the functional groups present in the molecule.

N-H stretching: Bands corresponding to the amine (NH₂) and carbamate (N-H) groups would be observed.

C=O stretching: A strong absorption band for the carbonyl group of the carbamate would be a prominent feature in the IR spectrum.

C-N stretching: Vibrations associated with the carbon-nitrogen bonds.

Aromatic C-H and C=C stretching: Bands characteristic of the substituted benzene (B151609) ring.

Aliphatic C-H stretching: Signals from the cyclobutyl and tert-butyl groups.

These techniques are also valuable for monitoring the progress of chemical reactions, for example, by observing the appearance or disappearance of key functional group bands.

Chiroptical Spectroscopy (CD, ORD) for Chiral Recognition and Enantiomeric Purity Assessment (if applicable)

Since "this compound" possesses a stereocenter at the C1 position of the cyclobutyl ring, it is a chiral molecule. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be applicable to its enantiomers. These methods measure the differential absorption and rotation of plane-polarized light by a chiral molecule and can be used to determine the enantiomeric purity and assign the absolute configuration by comparison with theoretical calculations or related compounds of known stereochemistry.

Theoretical and Computational Studies of Tert Butyl 1 3 Aminophenyl Cyclobutyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of tert-Butyl (1-(3-aminophenyl)cyclobutyl)carbamate. These methods provide detailed information about the molecule's geometry, energy, and the distribution of electrons, which in turn dictate its physical and chemical properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it a practical tool for studying molecules of the size and complexity of this compound. DFT calculations are employed to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

In a typical DFT study of this molecule, a functional such as B3LYP would be paired with a basis set like 6-31G(d) to perform the geometry optimization. The calculation would yield key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, the calculations would provide the precise lengths of the C-N and C=O bonds within the carbamate (B1207046) group, the angles around the quaternary carbon of the cyclobutyl ring, and the torsional angle describing the orientation of the phenyl ring relative to the cyclobutyl moiety. These optimized geometries are crucial for understanding steric and electronic effects within the molecule.

Beyond geometry, DFT is used to calculate the total electronic energy, which is vital for comparing the stability of different isomers or conformers. Other important electronic properties that can be derived from DFT calculations include the dipole moment, which gives an indication of the molecule's polarity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key parameter that provides insight into the chemical reactivity and electronic transitions of the molecule.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(carbamate)-N | 1.36 Å |

| Bond Length | C(carbamate)=O | 1.23 Å |

| Bond Angle | O=C-N | 125.5° |

| Dihedral Angle | C(phenyl)-C(cyclobutyl)-N-C(carbamate) | -175.0° |

For situations requiring higher accuracy, ab initio methods can be employed. These methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide benchmark-quality energies and properties.

Ab initio calculations are particularly useful for refining the energies of different conformers or for studying reaction mechanisms where a precise description of electron correlation is necessary. For this compound, high-accuracy ab initio calculations could be used to validate the results obtained from DFT and to provide a more reliable prediction of properties that are sensitive to subtle electronic effects. These methods have been used to study the mechanism of carbamate formation from CO2 and alkanolamines, suggesting their applicability to understanding reactions involving the carbamate functional group. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound, particularly around the carbamate linkage and the connection between the cyclobutyl and phenyl rings, gives rise to multiple possible conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

For exploring the vast conformational space of a flexible molecule, molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools. MM methods use a classical force field to approximate the potential energy of the system, allowing for rapid calculation of energies for a large number of conformations. A systematic search of the key rotatable bonds, such as the C-N bond of the carbamate and the C-C bond connecting the two rings, can identify low-energy conformers.

Molecular dynamics simulations provide a dynamic view of the molecule's conformational landscape. nih.gov By simulating the motion of the atoms over time, MD can reveal the preferred conformations and the transitions between them. For this compound, MD simulations could be used to study the rotational barrier around the carbamate C-N bond, which is known to be significant in many carbamates, leading to the existence of stable E/Z rotamers. The simulations would also explore the puckering of the cyclobutyl ring and the orientation of the bulky tert-butyl group.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | Anti-periplanar phenyl and carbamate groups | 0.00 |

| 2 | Gauche orientation of phenyl and carbamate groups | 1.5 |

| 3 | Syn-periplanar phenyl and carbamate groups | 3.2 |

Prediction and Interpretation of Spectroscopic Parameters (e.g., calculated NMR shifts)

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly useful for structural elucidation.

Using the optimized geometry from DFT calculations, the magnetic shielding tensors for each nucleus can be calculated. These are then converted into chemical shifts, typically by referencing to a standard compound like tetramethylsilane (B1202638) (TMS). The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose.

Calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental spectra to confirm the structure of the molecule. mdpi.comacs.orgusn.no Discrepancies between calculated and experimental shifts can indicate the presence of different conformers in solution or highlight the limitations of the computational model. For this molecule, calculations would predict the chemical shifts for the aromatic protons, the protons of the cyclobutyl ring, and the distinct signals for the tert-butyl and amine protons. Similarly, the ¹³C chemical shifts for the carbonyl carbon, the aromatic carbons, and the carbons of the cyclobutyl and tert-butyl groups would be predicted.

| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C=O (carbamate) | 155.8 | 156.2 |

| C-NH₂ (aromatic) | 147.2 | 146.9 |

| Quaternary C (cyclobutyl) | 58.5 | 59.1 |

| Quaternary C (tert-butyl) | 80.1 | 79.8 |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the mechanisms of chemical reactions, providing insights into the energies of reactants, products, intermediates, and transition states. mdpi.comresearchgate.netnih.govnih.gov For this compound, this could involve modeling its synthesis, for example, the reaction of 1-(3-aminophenyl)cyclobutanamine with di-tert-butyl dicarbonate (B1257347).

By mapping the potential energy surface of the reaction, computational methods can identify the lowest energy pathway from reactants to products. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate.

For a potential reaction such as the thermal decomposition of the carbamate, computational modeling could elucidate the mechanism, for instance, whether it proceeds through a concerted or stepwise pathway. mdpi.com The calculation of vibrational frequencies is used to confirm the nature of stationary points on the potential energy surface (minima for reactants, products, and intermediates; a single imaginary frequency for a transition state).

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Step 1 | Formation of an intermediate | 15.2 |

| Step 2 | Conversion of intermediate to product | 8.7 |

Intrinsic Reaction Coordinate (IRC) Calculations for Mechanistic Validation

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool in computational chemistry for validating the transition state (TS) of a chemical reaction and ensuring that it connects the intended reactants and products. The IRC path represents the minimum energy pathway on the potential energy surface, which a molecule would follow with zero kinetic energy from the transition state down to the reactant and product minima.

For a molecule like this compound, IRC calculations could be instrumental in validating various potential reaction pathways. For instance, in a hypothetical conformational isomerization, where the cyclobutyl ring puckers or the carbamate group rotates, identifying the transition state for this process would be the first step. An IRC calculation would then be initiated from this transition state geometry. The calculation would proceed in both forward and backward directions along the reaction coordinate. Successful IRC calculations would demonstrate a smooth descent in energy from the transition state to two distinct energy minima, corresponding to the initial and final conformations of the molecule. This would confirm that the identified transition state is indeed the correct one for the studied isomerization.

Hypothetical IRC Validation Data for a Conformational Change

| IRC Point | Reaction Coordinate (amu1/2Bohr) | Relative Energy (kcal/mol) | Description |

| -5 | -2.0 | 0.0 | Reactant Conformation |

| -4 | -1.5 | 1.2 | Approaching Transition State |

| -3 | -1.0 | 3.5 | Approaching Transition State |

| -2 | -0.5 | 5.8 | Approaching Transition State |

| -1 | 0.0 | 6.5 | Transition State |

| 0 | 0.5 | 5.7 | Descending to Product |

| 1 | 1.0 | 3.3 | Descending to Product |

| 2 | 1.5 | 1.1 | Descending to Product |

| 3 | 2.0 | 0.2 | Product Conformation |

This table illustrates the expected energy profile along the intrinsic reaction coordinate for a hypothetical conformational change in this compound. The energy peaks at the transition state (Reaction Coordinate = 0.0) and decreases to the reactant and product minima.

Prediction of Activation Barriers and Rate Constants

Computational chemistry provides powerful methods for predicting the activation barriers (ΔG‡) and rate constants (k) of chemical reactions. These predictions are crucial for understanding the kinetics of a reaction and its feasibility under different conditions. Transition State Theory (TST) is a cornerstone for these calculations, relating the rate constant to the Gibbs free energy of activation.

For this compound, these predictive methods could be applied to various potential reactions, such as its synthesis or degradation pathways. The process would involve:

Locating Stationary Points: The geometries of the reactants, products, and the transition state on the potential energy surface are optimized using quantum mechanical methods, such as Density Functional Theory (DFT).

Frequency Calculations: Vibrational frequency calculations are performed for each optimized structure. A true minimum (reactant or product) will have all real frequencies, while a transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculating Activation Energy: The activation energy is determined from the energy difference between the transition state and the reactants.

Calculating Rate Constants: Using the activation energy and partition functions derived from the frequency calculations, the rate constant can be calculated using the Eyring equation from TST.

Hypothetical Activation Barriers and Rate Constants for a Reaction

| Reaction Step | Level of Theory | Activation Barrier (ΔG‡) (kcal/mol) | Rate Constant (k) at 298 K (s-1) |

| Step 1: N-acylation | B3LYP/6-31G | 15.2 | 1.5 x 10-3 |

| Step 2: Cyclization | B3LYP/6-31G | 22.5 | 3.2 x 10-8 |

| Step 3: Deprotection | B3LYP/6-31G* | 18.7 | 7.8 x 10-5 |

This table provides hypothetical data for the activation barriers and rate constants for potential reaction steps involving this compound, as would be predicted by computational methods.

Solvent Effects and Their Influence on Molecular Conformation and Reactivity through Simulation

The solvent environment can significantly impact the conformation and reactivity of a molecule. Computational simulations are essential for understanding these solvent effects at a molecular level. There are two primary approaches to modeling solvents:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good representation of bulk solvent effects on the solute's electrostatic properties.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box around the solute. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial for accurately describing the local solvent structure and its influence on the solute.

For this compound, simulations incorporating solvent effects could reveal how its conformational preferences change in different environments. For example, in a polar solvent like water, conformations that maximize the exposure of the polar amine and carbamate groups to the solvent may be favored. In a nonpolar solvent, intramolecular hydrogen bonding might become more significant, leading to different stable conformations. These conformational changes can, in turn, affect the molecule's reactivity by altering the accessibility of reactive sites.

Hypothetical Solvent Effects on a Key Dihedral Angle and Reaction Rate

| Solvent | Dielectric Constant (ε) | Dominant Conformation (Dihedral Angle C-N-C=O in degrees) | Relative Reaction Rate |

| Vacuum | 1 | 175.2 | 1.0 |

| Chloroform | 4.8 | 168.5 | 5.4 |

| Methanol (B129727) | 33.0 | -85.3 | 25.1 |

| Water | 78.4 | -90.1 | 112.7 |

This table illustrates how different solvent environments could hypothetically influence a key dihedral angle in this compound and the relative rate of a hypothetical reaction, demonstrating the importance of considering solvent effects in computational studies.

Tert Butyl 1 3 Aminophenyl Cyclobutyl Carbamate As a Synthetic Building Block and Research Tool

Incorporation into Complex Molecular Architectures and Scaffolds

The distinct structural elements of tert-Butyl (1-(3-aminophenyl)cyclobutyl)carbamate make it an attractive starting point for the synthesis of elaborate molecular structures. The presence of both a nucleophilic aromatic amine and a temporarily masked aliphatic amine enables stepwise and site-selective reactions. This dual reactivity is fundamental to its utility in building complex polycyclic and heterocyclic systems and in generating diverse compound libraries for chemical exploration.

While direct literature on the use of this compound for synthesizing specific polycyclic or heterocyclic systems is limited, its structural motifs are analogous to precursors widely used in heterocyclic chemistry. The 1,3-disubstituted aminophenyl moiety is a classic precursor for the formation of fused heterocyclic rings.

The free aniline (B41778) group can participate in a variety of cyclization reactions. For instance, condensation with dicarbonyl compounds, such as β-ketoesters or malonic esters, can lead to the formation of quinoline (B57606) or benzodiazepine (B76468) derivatives, respectively. The cyclobutane (B1203170) ring introduces significant three-dimensionality, a desirable trait in modern medicinal chemistry for improving target engagement and pharmacokinetic properties. The protected amine on the cyclobutyl group remains intact during these transformations, available for subsequent deprotection and further functionalization to complete the complex architecture.

The differential reactivity of the two amino groups in this compound is a key feature for its use in combinatorial chemistry and the construction of compound libraries. The more nucleophilic aniline can be selectively modified while the Boc-protected amine remains shielded. This allows for the generation of a wide array of derivatives from a single, advanced intermediate.

A structurally related compound, tert-butyl ((1-(3-bromophenyl)cyclobutyl)methyl)carbamate, is noted for its value in generating compound libraries, where the bromophenyl group serves as a handle for cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations. myskinrecipes.com Similarly, the aminophenyl group of the title compound provides a versatile reaction site for diversification. It can undergo a range of reactions, including acylation, sulfonylation, urea (B33335) formation, and reductive amination, to introduce a variety of substituents. Following this initial diversification, the Boc group can be removed under acidic conditions to expose the cyclobutylamine (B51885), which then serves as a second point for diversification. This two-stage diversification strategy allows for the rapid generation of a large and structurally diverse library of compounds based on the 1-phenylcyclobutylamine (B101158) scaffold.

Table 1: Potential Reactions for Library Diversification

| Functional Group | Reaction Type | Reagent Class | Resulting Moiety |

|---|---|---|---|

| Aniline (-NH₂) | Acylation | Acid Chlorides / Anhydrides | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | |

| Urea Formation | Isocyanates | Urea | |

| Reductive Amination | Aldehydes / Ketones + Reducing Agent | Secondary / Tertiary Amine | |

| Cyclobutylamine (-NH₂) (Post-deprotection) | Acylation | Acid Chlorides / Anhydrides | Amide |

| Alkylation | Alkyl Halides | Secondary / Tertiary Amine | |

| Urea Formation | Isocyanates | Urea |

Role in Multi-Step Total Synthesis Endeavors (as an intermediate)

In the context of multi-step synthesis, bifunctional molecules like this compound serve as crucial intermediates that bridge different fragments of a target molecule. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under mildly acidic conditions.

This compound's utility lies in its ability to be incorporated into a growing molecular structure via its reactive aniline moiety. For example, the aniline can act as a nucleophile in substitution or coupling reactions to attach the entire cyclobutylphenyl-carbamate fragment to another part of the molecule. Once this fragment is incorporated, the synthetic sequence can proceed with transformations at other sites. At a later stage, the Boc group can be cleaved to reveal the primary amine on the cyclobutyl ring, which can then be used for a subsequent bond-forming reaction to complete the synthesis or introduce a key pharmacophore. This strategy is exemplified in the synthesis of various complex pharmaceutical agents where Boc-protected diamines are used to control reactivity and build molecular complexity in a stepwise fashion. ucsf.edugoogle.com

Table 2: Hypothetical Role as a Synthetic Intermediate

| Step | Action | Rationale |

|---|---|---|

| 1 | React aniline group with an electrophilic fragment (e.g., R-COCl). | Incorporates the building block into the main scaffold. The Boc group protects the cyclobutylamine from reacting. |

| 2 | Perform further synthetic transformations on the growing molecule. | The Boc group and the amide bond are stable to many common reaction conditions. |

| 3 | Treat with acid (e.g., TFA, HCl) to remove the Boc group. | Selectively deprotects the cyclobutylamine, revealing a new reactive site. |

| 4 | React the newly freed amine with a second fragment (e.g., R'-X). | Completes the synthesis by forming the final desired bond. |

Preparation of Labeled Analogs for Mechanistic Studies

There is currently no specific information available in the scientific literature regarding the use of this compound for the preparation of isotopically labeled analogs for mechanistic studies.

Applications in Materials Chemistry Research (e.g., polymer precursors, functionalized surfaces)

Currently, there are no documented applications of this compound in the field of materials chemistry research.

Development of Novel Chemical Probes for Fundamental Chemical Investigations

The use of this compound in the development of novel chemical probes for fundamental chemical investigations has not been reported in the available literature.

Future Research Directions and Unexplored Avenues for Tert Butyl 1 3 Aminophenyl Cyclobutyl Carbamate

Development of More Sustainable and Efficient Synthetic Methodologies

Current synthetic approaches to structurally similar compounds often rely on multi-step sequences that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of greener and more atom-economical synthetic routes.

Key research objectives could include:

Catalytic Carbamate (B1207046) Formation: Investigating catalytic methods that avoid the use of phosgene (B1210022) derivatives or other hazardous reagents for the installation of the tert-butyl carbamate (Boc) group. This could involve leveraging carbon dioxide as a C1 source in the presence of a suitable catalyst.

Alternative Activating Agents: Exploring the use of greener coupling reagents and activators for amide bond formation, a potential step in derivatizing the aniline (B41778) moiety. nih.gov The use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxyl benzotriazole (B28993) (HOBt) represents a starting point for such investigations. nih.gov

| Proposed Sustainable Method | Potential Advantage | Key Research Challenge |

| CO2-based Carbamate Synthesis | Utilizes a renewable, non-toxic C1 source. mdpi.com | Catalyst development for efficient CO2 fixation onto the amine. |

| Biocatalytic Synthesis | High selectivity and mild reaction conditions. | Identifying or engineering enzymes compatible with the substrate. |

| Mechanochemical Synthesis | Reduced solvent usage and potentially faster reaction times. | Adapting reaction protocols to solid-state conditions. |

Exploration of Unconventional Reactivity Patterns of the Cyclobutyl-Aryl Amine System

The cyclobutyl group is a strained four-membered ring, and its C(sp³)–H bonds possess more s-character than their acyclic counterparts, leading to unique reactivity. Future studies could exploit this feature for novel functionalizations.